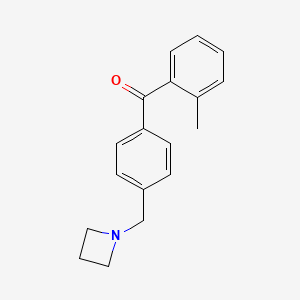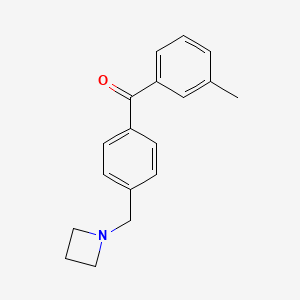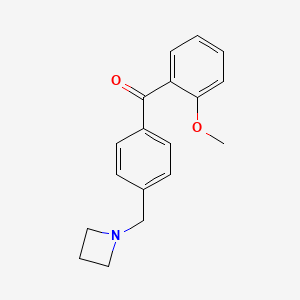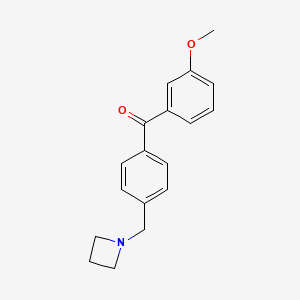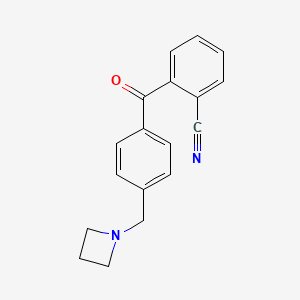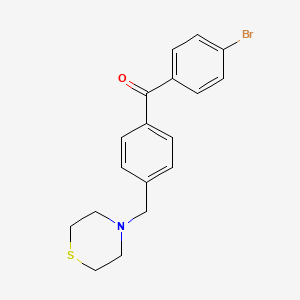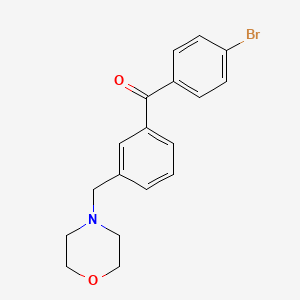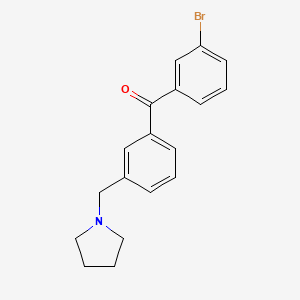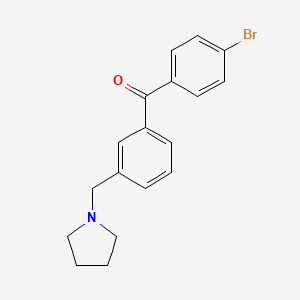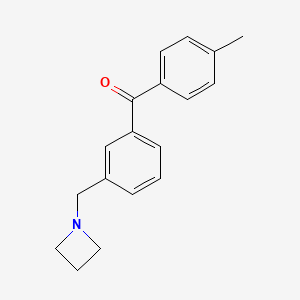
6-Brom-1H-indazol-3-carbaldehyd
Übersicht
Beschreibung
The compound 6-Bromo-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is characterized by a bromine atom attached to the indazole core. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of indazole derivatives, such as 6-bromo-2-phenyl-2H-indazole-4,7-dione, involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone. This reaction produces regioisomers, including 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. Subsequent reactions with bromine can yield mono- and dibromo derivatives . Although the specific synthesis of 6-Bromo-1H-indazole-3-carbaldehyde is not detailed in the provided papers, the general approach to synthesizing brominated indazole derivatives is through electrophilic substitution reactions, where bromine is introduced to the indazole ring.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been elucidated using single-crystal X-ray diffraction. The crystal structure is monoclinic with space group PI, containing two molecules per unit cell. The dimensions of the unit cell are a = 8.029(1), b = 14.309(1), c = 5.895(1)Å, β = 90.24(1)°, and V = 621 Å^3 . This provides insight into the potential molecular structure of 6-Bromo-1H-indazole-3-carbaldehyde, which may share similar structural features due to the presence of the indazole core and bromine substituent.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For instance, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, which is structurally similar to 6-Bromo-1H-indazole-3-carbaldehyde, are known to form aminocarbonyl hydrogen bonds and link into ribbons . This suggests that 6-Bromo-1H-indazole-3-carbaldehyde could also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Bromo-1H-indazole-3-carbaldehyde are not provided in the papers, we can infer from the related structures that such compounds typically exhibit solid-state properties conducive to crystal formation. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's polarity, boiling point, and melting point. The indazole core contributes to the aromaticity and potential planarity of the molecule, which can affect its electronic properties and interactions with other chemical entities.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
“6-Brom-1H-indazol-3-carbaldehyd” wird in der biochemischen Forschung eingesetzt . Es ist eine Verbindung, die in der Proteomikforschung eingesetzt werden kann, bei der es sich um die groß angelegte Untersuchung von Proteinen handelt, insbesondere ihrer Strukturen und Funktionen .
Aldose-Reduktase-Inhibitor
Derivate von “1H-Indol-3-Carbaldehyd”, zu denen “this compound” gehört, wurden als Aldose-Reduktase (ALR2)-Inhibitoren bewertet . Aldose-Reduktase ist ein Enzym, das am Metabolismus von Glukose zu Sorbitol beteiligt ist, und eine übermäßige Aktivität dieses Enzyms kann zu verschiedenen Gesundheitsproblemen führen, einschließlich diabetischer Komplikationen .
Aldehyd-Reduktase-Inhibitor
Neben der Wirkung als Aldose-Reduktase-Inhibitor wurden Derivate von “1H-Indol-3-Carbaldehyd” auch als Aldehyd-Reduktase (ALR1)-Inhibitoren bewertet . Aldehyd-Reduktase ist ein Enzym, das Aldehyde und Ketone entgiftet, und seine Hemmung kann bei der Behandlung bestimmter Erkrankungen von Vorteil sein .
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
The indazole core is a key component in many functional molecules used in various applications . The bromine atom at the 6th position and the carbaldehyde group at the 3rd position may influence the compound’s interaction with its targets .
Biochemical Pathways
Indazole derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole derivatives have been associated with a range of biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
6-Bromo-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an intermediate in the synthesis of indazole derivatives, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with proteins and enzymes.
Cellular Effects
The effects of 6-Bromo-1H-indazole-3-carbaldehyde on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including 6-Bromo-1H-indazole-3-carbaldehyde, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-indazole-3-carbaldehyde exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1H-indazole-3-carbaldehyde is relatively stable under inert atmosphere and dark conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
6-Bromo-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, it can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which can further participate in metabolic reactions . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indazole-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it may bind to intracellular proteins that affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Bromo-1H-indazole-3-carbaldehyde’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . Its activity and function can be influenced by its subcellular localization, which is important for understanding its mechanism of action.
Eigenschaften
IUPAC Name |
6-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKGUPOPZJRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646093 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-72-7 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



